

hydroxyfasudil metabolite active concentration comparison

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Compound Focus: Hydroxyfasudil

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Pharmacokinetics of Fasudil and Hydroxyfasudil

The following table summarizes key quantitative data from a 2024 Phase I trial that assessed the absolute bioavailability of oral versus intravenous fasudil in healthy participants [1] [2] [3].

Parameter	Fasudil (IV)	Fasudil (Oral)	Hydroxyfasudil (IV)	Hydroxyfasudil (Oral)
Max Concentration (Cmax)	100.6 µg/L (CV 74.2%)	Very low: 1.4 µg/L (CV 41.0%)	108.4 µg/L (CV 19.7%)	111.6 µg/L (CV 24.1%)
Exposure (AUC0-tz)	Information missing	Information missing	449 µg × h/L	309 µg × h/L
Absolute Bioavailability	N/A (Reference)	Information missing for fasudil itself	N/A (Reference)	~69% of IV treatment

Hydroxyfasudil vs. Fasudil: A Comparative Profile

While a direct concentration comparison is not available, preclinical evidence points to several key comparative advantages of **hydroxyfasudil** [4]:

- **Higher Potency:** **Hydroxyfasudil** has a stronger inhibitory effect on ROCK. Its half-maximal inhibitory concentration (IC50) for both ROCK1 and ROCK2 is lower than that of fasudil [4].
- **Longer Half-Life:** The residence time of **hydroxyfasudil** in the blood is longer than that of fasudil. In humans, the half-life of fasudil is about 20 minutes, while **hydroxyfasudil**'s half-life ranges from 100 to 200 minutes [1] [4].
- **Improved Suitability for Chronic Conditions:** Due to its higher biological activity and longer half-life, **hydroxyfasudil** may be more suitable than fasudil for the long-term treatment of chronic neurodegenerative diseases [4].

Experimental Evidence and Protocols

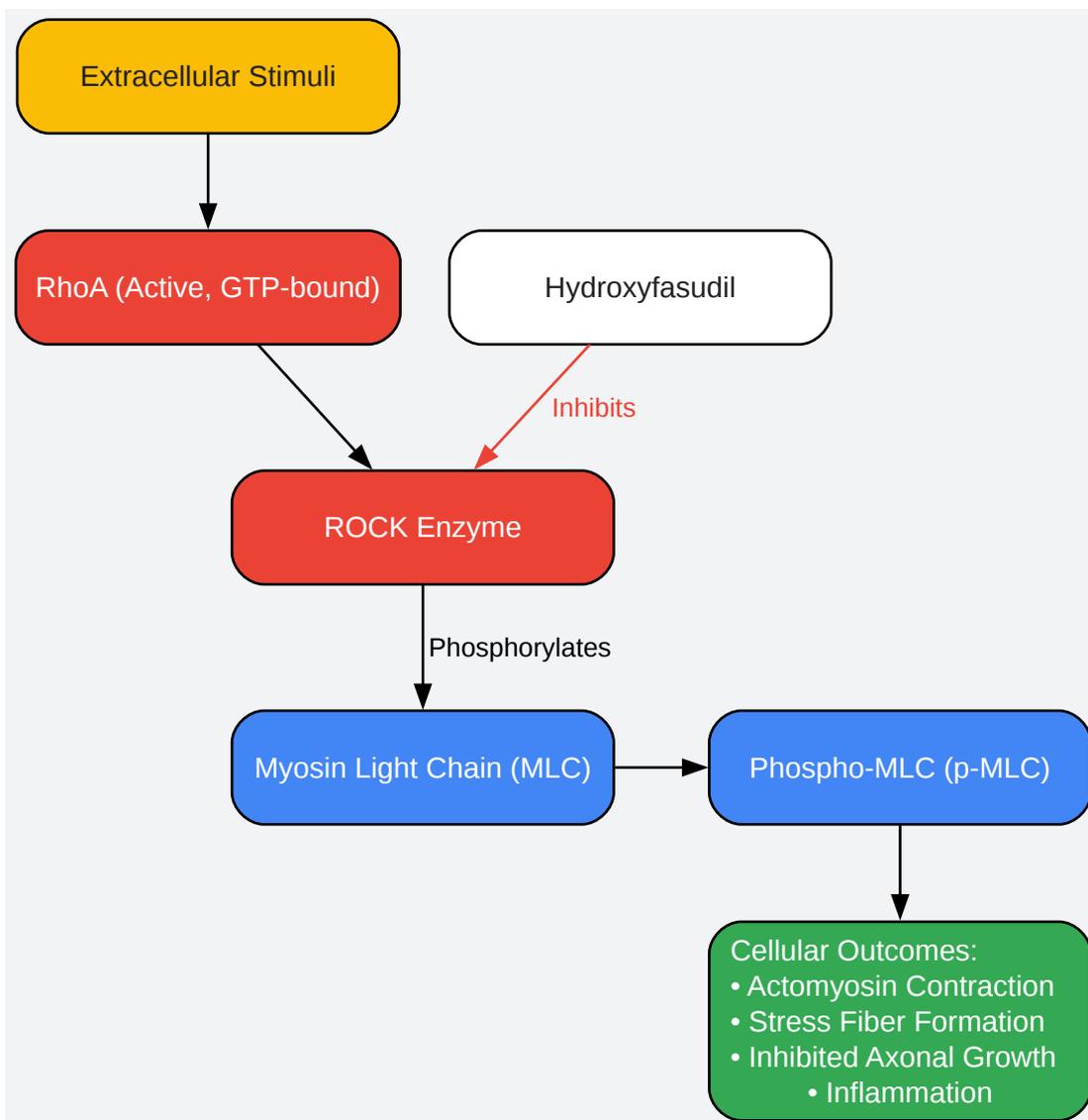
Researchers have investigated **hydroxyfasudil** in various animal models of disease. The table below outlines key experimental methodologies and findings from recent preclinical studies.

Disease Model	Experimental Protocol	Key Findings	Source
Experimental Autoimmune Encephalomyelitis (EAE)	EAE-induced mice treated with hydroxyfasudil (10 mg/kg, i.p.) for 11-14 days. Clinical scores and pathology were assessed [4].	Alleviated clinical symptoms, suppressed inflammation and demyelination in the spinal cord, promoted M2 microglia/macrophage polarization [4].	[4]
HIV-1 Tat-Induced Neurocognitive Dysfunction	Mice administered hydroxyfasudil (10 mg/kg, i.p.) 30 min before HIV-1 Tat injection for 7 days. BBB permeability and protein expression were analyzed [5].	Reduced BBB leakage, reversed Tat-induced downregulation of tight junction proteins (ZO-1, occludin) and A β transporter LRP1 [5].	[5]

Disease Model	Experimental Protocol	Key Findings	Source
Diabetic Erectile Dysfunction	Diabetic rats treated with hydroxyl fasudil (10 mg/kg/day, i.p.) for 4 weeks. Erectile function and molecular pathways in Major Pelvic Ganglia (MPG) were evaluated [6].	Preserved erectile response, reversed diabetes-induced changes in P-AKT and P-PTEN protein levels in the MPG [6].	[6]

The ROCK Inhibition Pathway

The therapeutic effects of **hydroxyfasudil** are primarily mediated through the inhibition of the Rho/ROCK signaling pathway. The diagram below illustrates this key mechanism.



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Research Status and Future Directions

- **Clinical Trial Status for Fasudil:** A recent Phase 2 trial (ROCK-ALS) investigated intravenous fasudil in patients with amyotrophic lateral sclerosis (ALS). The trial concluded that fasudil was safe and well-tolerated, but noted that future trials should explore **oral administration and potentially higher doses** to assess efficacy [7].
- **Comparative Efficacy of ROCK Inhibitors:** A 2025 preclinical study directly compared the non-selective ROCK inhibitor fasudil with a novel ROCK2-selective inhibitor (NRL-1049) in a mouse model of intracerebral hemorrhage. Both inhibitors were found to be safe but **not efficacious** in improving outcomes in that specific model and paradigm [8].

The available data provides a foundational pharmacokinetic and mechanistic profile of **hydroxyfasudil**. For a complete comparative guide, further research is needed to directly measure and report head-to-head concentration data across a wider range of ROCK inhibitors and disease models.

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